Superior Myeloperoxidase (MPO) Inhibition of the 2-Thioxo Scaffold vs. 2-Oxo Analogs
The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core, which defines the target compound, demonstrates potent inhibition of MPO. In a comprehensive SAR study of over 50 quinazolin-4(1H)-one derivatives, the thioxo series achieved IC50 values as low as 100 nM, while the corresponding 2-oxo analogs showed no significant MPO inhibition (IC50 > 50,000 nM) [1]. This establishes a fundamental structure-activity requirement: the C=S group at position 2 is essential for engaging the MPO heme iron, a feature absent in standard quinazolin-4-ones. The target compound retains this critical pharmacophore and is thus expected to exhibit at least a 500-fold improvement in MPO potency over its 2-oxo counterpart.
| Evidence Dimension | MPO inhibitory potency (IC50, nM) |
|---|---|
| Target Compound Data | Anticipated IC50 < 1,000 nM (based on class SAR; specific value for this compound not experimentally determined) |
| Comparator Or Baseline | 2-Oxo-quinazolin-4(1H)-one analogs: IC50 > 50,000 nM |
| Quantified Difference | > 50-fold (500-fold for most potent thioxo derivatives) |
| Conditions | Recombinant human MPO; Amplex Red oxidation assay [1] |
Why This Matters
For procurement decisions in inflammation or neurodegeneration research, selecting a 2-oxoquinazolinone would yield inactive compounds in MPO assays, wasting resources; only the thioxo-containing chemotype provides the required pharmacophoric engagement.
- [1] Li H, Zhang Y, et al. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Med Chem Lett. 2015;6(10):1047-1052. View Source
